1,2,3-Tribromo-5-iodobenzene CAS number and properties
1,2,3-Tribromo-5-iodobenzene CAS number and properties
[1][2][3][4][5]
Executive Summary & Core Identity
1,2,3-Tribromo-5-iodobenzene is a high-value halogenated aromatic scaffold characterized by its unique substitution pattern.[1] Unlike its symmetric isomer 1,3,5-tribromo-2-iodobenzene, this molecule features a "vicinal" tribromo motif (positions 1, 2, 3) opposed by a solitary iodine atom at the 5-position.[1][2] This structural asymmetry creates a distinct hierarchy of reactivity, making it a critical building block for iterative cross-coupling reactions , dendrimer synthesis , and crystal engineering via halogen bonding.[1]
The molecule serves as a linchpin in material science, particularly in the synthesis of triphenylene-based liquid crystals and porous organic frameworks (POFs), where the 5-iodo position allows for initial functionalization while preserving the 1,2,3-tribromo core for subsequent expansion.
Identity Data
| Property | Value |
| CAS Number | 366496-35-7 |
| IUPAC Name | 1,2,3-Tribromo-5-iodobenzene |
| Synonyms | 3,4,5-Tribromoiodobenzene; 5-Iodo-1,2,3-tribromobenzene |
| Molecular Formula | C₆H₂Br₃I |
| Molecular Weight | 440.69 g/mol |
| SMILES | Ic1cc(Br)c(Br)c(Br)c1 |
| Structure | Aromatic ring with vicinal bromines (1,2,[3][4][5][6][2][7][8][9][10]3) and para-iodine (5) |
Physical & Chemical Properties
The following data aggregates experimental values from multiple lot analyses.
| Property | Specification | Notes |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates iodine liberation.[1] |
| Melting Point | 152°C – 156°C | Distinct from 1,2,4-isomer (mp 165-169°C).[1] |
| Solubility | Soluble: DMF, THF, ChloroformSparingly Soluble: Glacial Acetic AcidInsoluble: Water | High solubility in non-polar solvents aids purification.[1] |
| Reactivity Profile | I > Br Selectivity | C–I bond is weaker (~65 kcal/mol) than C–Br (~81 kcal/mol), enabling chemoselective oxidative addition.[1] |
Synthesis & Production Protocols
Core Methodology: The Sandmeyer Route
The most reliable synthesis targets the conversion of 3,4,5-tribromoaniline to the iodide via a diazonium intermediate.[1] This route avoids the regioselectivity issues inherent in direct halogenation of iodobenzene.[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthesis via the Sandmeyer reaction, highlighting the critical diazotization control point.
Detailed Protocol
-
Diazotization:
-
Suspend 3,4,5-tribromoaniline (1.0 eq) in concentrated H₂SO₄.
-
Cool the mixture to 0–5°C using an ice/salt bath.
-
Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining internal temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium sulfate.
-
-
Iodination (Sandmeyer):
-
Dissolve Potassium Iodide (KI) (2.5 eq) in a minimal amount of water.[1]
-
Slowly add the cold diazonium slurry to the KI solution (or vice versa) with vigorous stirring.
-
Observation: Evolution of nitrogen gas (N₂) and formation of a dark precipitate.[1]
-
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.
-
-
Workup & Purification:
-
Quench excess iodine with saturated NaHSO₃ (sodium bisulfite) solution until the color shifts from dark purple/brown to yellow/tan.[1]
-
Extract with dichloromethane (DCM) or ethyl acetate.[1]
-
Wash organic layer with water and brine; dry over MgSO₄.[1]
-
Recrystallization: Purify the crude solid from ethanol or an ethanol/benzene mixture to obtain white needles.[1]
-
Applications & Reactivity Logic
Chemoselective Cross-Coupling
The primary utility of 1,2,3-tribromo-5-iodobenzene lies in its ability to undergo sequential functionalization.[1] The C–I bond at position 5 is significantly more reactive toward Pd(0) catalysts than the hindered C–Br bonds at positions 1, 2, and 3.[1]
Selectivity Workflow
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-I and Aryl-Br bonds.
Material Science Use Cases
-
Liquid Crystals: The 3,4,5-substitution pattern (gallic acid motif) is classic for discotic liquid crystals.[1] This iodide allows the attachment of a rigid core (at C5) to a "bay" of bromines that can later be substituted with flexible alkyl chains.[1]
-
Halogen Bonding: The molecule possesses a "sigma-hole" on the iodine atom, which is enhanced by the electron-withdrawing nature of the three bromine atoms.[1] This makes it a potent halogen bond donor for crystal engineering, capable of forming directional interactions with nitrogen or oxygen bases.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][9][10]
-
Light Sensitivity: The C–I bond is photosensitive.[1] Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation (yellowing).[1]
-
Storage: Keep at room temperature (15–25°C) in a dry, inert atmosphere (Ar or N₂).
References
-
ChemicalBook. (2024).[1] Benzene, 1,2,3-tribromo-5-iodo- Product Properties and CAS 366496-35-7.[3][4][11][5][6][1] Retrieved from [1]
-
BLD Pharm. (2024).[1] 1,2,3-Tribromo-5-iodobenzene MSDS and Specifications. Retrieved from [1]
-
Echemi. (2022).[6][1][12] Supply and Properties of 1,2,3-Tribromo-5-iodobenzene. Retrieved from [1]
-
PubChem. (2024).[1][13] 1,3,5-Tribromobenzene and Isomer Data (Comparative Analysis). Retrieved from [1]
Sources
- 1. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodobenzene - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1,2,3-tribromo-5-iodo- | 366496-35-7 [chemicalbook.com]
- 4. 1,2,3-Tribromo-5-iodobenzene (1 x 5 g) | Reagentia [reagentia.eu]
- 5. 366496-32-4|1,2,4-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents [patents.google.com]
- 8. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Iodo-3,5-dimethoxybenzene | C8H9IO2 | CID 640179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 366496-35-7|1,2,3-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]
- 12. Adsorption of iodine in metal–organic framework materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. 3,5-双(三氟甲基)碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]
